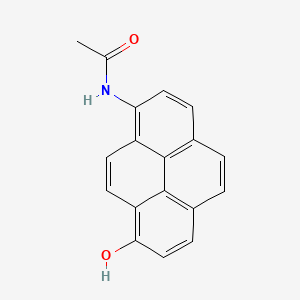
Acetamide, N-(8-hydroxy-1-pyrenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(8-hydroxy-1-pyrenyl)- is a chemical compound with the molecular formula C18H13NO2 and a molecular weight of 275.30100 g/mol . . This compound is significant due to its role in environmental and biological studies, particularly in understanding the mutagenic effects of diesel exhaust.
Preparation Methods
The synthesis of Acetamide, N-(8-hydroxy-1-pyrenyl)- typically involves the acetylation of 8-hydroxy-1-aminopyrene. The reaction conditions often include the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete acetylation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Acetamide, N-(8-hydroxy-1-pyrenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent amine compound.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetamide group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Acetamide, N-(8-hydroxy-1-pyrenyl)- has several scientific research applications:
Medicine: Research into its mutagenic effects can contribute to understanding cancer mechanisms and developing preventive measures.
Mechanism of Action
The mechanism of action of Acetamide, N-(8-hydroxy-1-pyrenyl)- involves its interaction with DNA, leading to mutagenic effects. The compound can form adducts with DNA, causing mutations that may lead to cancer . The molecular targets include guanine bases in DNA, and the pathways involved are those related to DNA repair and mutagenesis.
Comparison with Similar Compounds
Similar compounds to Acetamide, N-(8-hydroxy-1-pyrenyl)- include other metabolites of polycyclic aromatic hydrocarbons such as 1-Hydroxy-2-nitropyrene and 3-Hydroxybenzo[a]pyrene . What sets Acetamide, N-(8-hydroxy-1-pyrenyl)- apart is its specific structure, which allows it to form unique DNA adducts and its role as a specific marker for 1-Nitropyrene exposure .
Properties
CAS No. |
91598-92-4 |
|---|---|
Molecular Formula |
C18H13NO2 |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
N-(8-hydroxypyren-1-yl)acetamide |
InChI |
InChI=1S/C18H13NO2/c1-10(20)19-15-8-4-11-2-3-12-5-9-16(21)14-7-6-13(15)17(11)18(12)14/h2-9,21H,1H3,(H,19,20) |
InChI Key |
JVSYZGLUYQMVQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CC3=C(C=CC4=C3C2=C(C=C4)C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


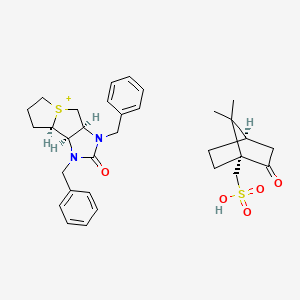
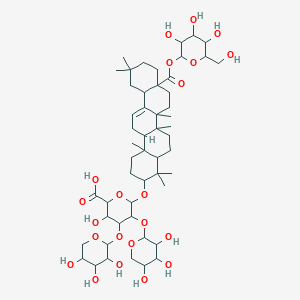
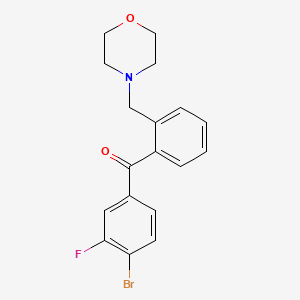
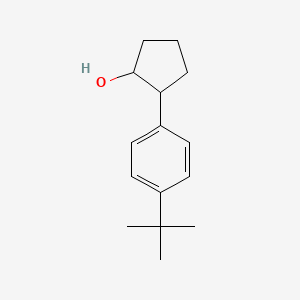
![(2E)-2-[(8S,9S,10R,13S,14S)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]propanoic acid](/img/structure/B13406349.png)

![(2R)-2,3,3,4-tetradeuterio-2-(dideuterioamino)-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid;dihydrochloride](/img/structure/B13406363.png)
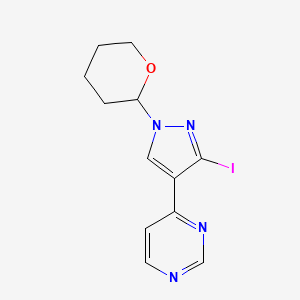


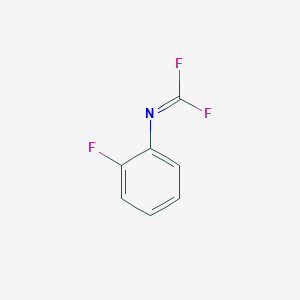

![2-Fluoroethyl 1-[(1r)-1-phenylethyl]-1h-imidazole-5-carboxylate](/img/structure/B13406404.png)

